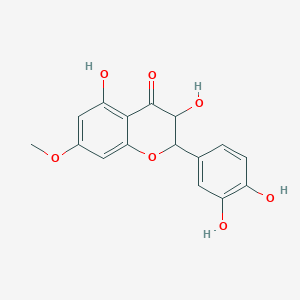

Blumeatin C; Taxifolin 7-methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Blumeatin C can be synthesized through the methylation of taxifolin. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of Blumeatin C involves the extraction of taxifolin from natural sources followed by its methylation. The extraction process includes solvent extraction, purification, and crystallization. The methylation step is similar to the laboratory synthesis but scaled up to industrial levels .

Chemical Reactions Analysis

Types of Reactions

Blumeatin C undergoes various chemical reactions, including:

Oxidation: Blumeatin C can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Blumeatin C to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases.

Major Products Formed

Scientific Research Applications

Blumeatin C has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant activities.

Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties

Mechanism of Action

Blumeatin C exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi

Comparison with Similar Compounds

Blumeatin C is similar to other flavonoids such as:

Taxifolin: The parent compound of Blumeatin C, known for its antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory activities.

Luteolin: Known for its anti-cancer and neuroprotective effects.

Blumeatin C is unique due to its methylation, which enhances its stability and bioavailability compared to its parent compound, taxifolin .

Biological Activity

Blumeatin C, also known as Taxifolin 7-methyl ether, is a flavonoid derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of Blumeatin C, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

Blumeatin C is synthesized through the methylation of taxifolin, typically using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate. The reaction is conducted in organic solvents at elevated temperatures. The molecular structure of Blumeatin C includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity

Blumeatin C exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It acts through various pathways:

- Free Radical Scavenging: It effectively neutralizes reactive oxygen species (ROS) such as hydroxyl radicals (⋅OH), DPPH radicals, and ABTS radicals .

- Metal Ion Chelation: Blumeatin C can bind transition metal ions, reducing their pro-oxidative potential .

Anti-inflammatory Activity

The compound inhibits the production of pro-inflammatory cytokines and enzymes:

- Cytokine Inhibition: It reduces levels of TNF-α, IL-6, and COX-2 in various cell lines .

- NF-κB Pathway Modulation: Blumeatin C downregulates NF-κB activation, a key regulator in inflammatory responses .

Antimicrobial Activity

Blumeatin C shows activity against various pathogens by disrupting microbial cell membranes and inhibiting growth. This property is particularly relevant in developing natural antimicrobial agents.

Antioxidant Potential

A study comparing the antioxidant activities of different flavonoids found that Blumeatin C has a higher radical scavenging capacity than some other flavonoids like tamarixetin. Its structure contributes to this enhanced activity due to non-planarity and specific torsion angles that favor radical scavenging .

Anti-cancer Properties

Research indicates that extracts from Blumea balsamifera, which contains Blumeatin C, inhibit the growth of various cancer cell lines:

- Hepatocellular Carcinoma: Methanolic extracts showed significant inhibition of rat and human hepatocellular carcinoma cells .

- Breast and Cervical Cancer: In vitro studies demonstrated cytotoxic effects on MCF-7 (breast) and HeLa (cervical) cancer cells, suggesting potential therapeutic applications .

Anti-inflammatory Effects

In animal models, Blumeatin C reduced inflammation markers in conditions such as xylene-induced auricular swelling. It also enhanced superoxide dismutase activity in serum, indicating its role in modulating oxidative stress during inflammation .

Comparative Biological Activity Table

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.